![molecular formula C20H21N3 B3051058 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline CAS No. 307329-79-9](/img/structure/B3051058.png)
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline
Overview
Description
6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline is a chemical compound . It belongs to the class of quinazolines, which are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolines are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is also a part of this compound .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Quinazolines, including 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline, are known for their stability and relatively easy methods for preparation . Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Scientific Research Applications
Anticancer Agents
Several studies have investigated the anticancer potential of quinazoline derivatives. Here’s how 6-Methyl-4-phenyl-2-(piperidin-1-yl)quinazoline contributes:
- PI3K Inhibition : Inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation .
Antioxidant Activity
The piperidine ring contributes to antioxidant properties. Researchers explore:
Organocatalysis and Synthetic Chemistry
Beyond pharmacology, piperidines play a role in organic synthesis:
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as the phosphatidylinositol 3-kinase (pi3k) signaling pathway .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, which could potentially explain its anticancer properties .
Biochemical Pathways
The pi3k signaling pathway, which is often targeted by similar compounds, plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Result of Action
Similar compounds have been reported to show submicromolar inhibitory activity against various tumor cell lines .
properties
IUPAC Name |
6-methyl-4-phenyl-2-piperidin-1-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)22-20(21-18)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHRTNZHVPWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365897 | |
Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307329-79-9 | |
Record name | 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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